Cas no 1602081-06-0 (1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo-)

1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo- Chemical and Physical Properties
Names and Identifiers
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- 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
- 1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo-
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- Inchi: 1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(5-12)14-10(13)9(6)8/h1-3,7H,4H2
- InChI Key: VAODVPSBCNDZDA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C(=O)OC(C#N)C2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 296
- XLogP3: 2.3
- Topological Polar Surface Area: 50.1
1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397092-2.5g |
8-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
1602081-06-0 | 2.5g |
$2155.0 | 2023-05-29 | ||
Enamine | EN300-397092-5.0g |
8-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
1602081-06-0 | 5g |
$3189.0 | 2023-05-29 | ||
Enamine | EN300-397092-1.0g |
8-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
1602081-06-0 | 1g |
$1100.0 | 2023-05-29 | ||
Enamine | EN300-397092-0.5g |
8-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
1602081-06-0 | 0.5g |
$1056.0 | 2023-05-29 | ||
Enamine | EN300-397092-0.1g |
8-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
1602081-06-0 | 0.1g |
$968.0 | 2023-05-29 | ||
Enamine | EN300-397092-0.25g |
8-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
1602081-06-0 | 0.25g |
$1012.0 | 2023-05-29 | ||
Enamine | EN300-397092-0.05g |
8-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
1602081-06-0 | 0.05g |
$924.0 | 2023-05-29 | ||
Enamine | EN300-397092-10.0g |
8-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
1602081-06-0 | 10g |
$4729.0 | 2023-05-29 |
1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo- Related Literature
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on 1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo-
Research Briefing on 1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo- (CAS: 1602081-06-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly benzopyran derivatives, in drug discovery and development. Among these, 1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo- (CAS: 1602081-06-0) has emerged as a promising scaffold due to its unique structural features and potential pharmacological activities. This research briefing aims to provide an overview of the latest studies focusing on this compound, its synthesis, biological evaluation, and potential therapeutic applications.
The compound 1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo- has garnered attention for its role as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel kinase inhibitors, which are critical in targeting various signaling pathways implicated in cancer and inflammatory diseases. The presence of the bromo substituent at the 8-position and the nitrile group at the 3-position offers opportunities for further functionalization, enabling the creation of diverse analogs with tailored biological properties.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthesis and optimization of 1H-2-Benzopyran-3-carbonitrile derivatives to enhance their inhibitory activity against specific kinases. The study employed a combination of computational modeling and experimental validation to identify key structural modifications that improve binding affinity and selectivity. The results demonstrated that the 8-bromo substitution significantly influenced the compound's interaction with the kinase active site, leading to improved potency.
Another notable research effort, documented in Bioorganic & Medicinal Chemistry Letters, focused on the anti-inflammatory properties of 1H-2-Benzopyran-3-carbonitrile derivatives. The study revealed that these compounds exhibit potent inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The 8-bromo-3,4-dihydro-1-oxo- derivative, in particular, showed promising activity in reducing inflammation in animal models, suggesting its potential as a lead compound for developing new anti-inflammatory agents.
Furthermore, the compound's role in photodynamic therapy (PDT) has been explored in a recent study published in the European Journal of Medicinal Chemistry. Researchers synthesized a series of benzopyran-based photosensitizers, including the 8-bromo-3,4-dihydro-1-oxo- derivative, and evaluated their efficacy in generating reactive oxygen species (ROS) upon light irradiation. The findings indicated that this derivative exhibited strong ROS generation and selective cytotoxicity against cancer cells, making it a viable candidate for PDT applications.
In conclusion, 1H-2-Benzopyran-3-carbonitrile, 8-bromo-3,4-dihydro-1-oxo- (CAS: 1602081-06-0) represents a versatile and pharmacologically relevant scaffold with diverse therapeutic potential. Ongoing research continues to uncover its applications in kinase inhibition, anti-inflammatory therapy, and photodynamic therapy, among others. Future studies are expected to further elucidate its mechanism of action and optimize its pharmacological profile for clinical development.
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